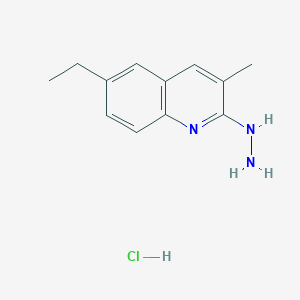
2-Hydrazino-6-ethyl-3-methylquinoline hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydrazino-6-ethyl-3-methylquinoline hydrochloride is a chemical compound with the molecular formula C12H15N3•HCl and a molecular weight of 237.73 g/mol . It is primarily used in research settings, particularly in the fields of proteomics and biochemistry . This compound is known for its unique structure, which includes a quinoline ring substituted with hydrazino, ethyl, and methyl groups.
Preparation Methods
The synthesis of 2-Hydrazino-6-ethyl-3-methylquinoline hydrochloride typically involves the reaction of 6-ethyl-3-methylquinoline with hydrazine hydrate in the presence of a suitable solvent such as ethanol . The reaction conditions often require refluxing the mixture for several hours to ensure complete conversion. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
2-Hydrazino-6-ethyl-3-methylquinoline hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The hydrazino group can participate in substitution reactions with various electrophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-Hydrazino-6-ethyl-3-methylquinoline hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex quinoline derivatives.
Biology: It is employed in the study of enzyme interactions and protein modifications.
Medicine: Research into its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-Hydrazino-6-ethyl-3-methylquinoline hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The hydrazino group can form covalent bonds with active sites on enzymes, inhibiting their activity. This interaction can affect various biochemical pathways, leading to changes in cellular functions .
Comparison with Similar Compounds
2-Hydrazino-6-ethyl-3-methylquinoline hydrochloride can be compared with other quinoline derivatives, such as:
2-Hydrazinoquinoline: Lacks the ethyl and methyl substitutions, making it less hydrophobic.
6-Ethyl-3-methylquinoline: Lacks the hydrazino group, reducing its reactivity.
2-Methylquinoline: Lacks both the hydrazino and ethyl groups, making it structurally simpler. The unique combination of hydrazino, ethyl, and methyl groups in this compound gives it distinct chemical properties and reactivity, making it valuable for specific research applications.
Biological Activity
2-Hydrazino-6-ethyl-3-methylquinoline hydrochloride (CAS 1171703-92-6) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C12H15N3⋅HCl. The compound features a quinoline core, which is known for its diverse biological activities, including antimicrobial and anticancer properties.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound can bind to specific enzymes, altering their activity. This interaction may disrupt metabolic processes and lead to cell death in cancer cells.
- Induction of Apoptosis : Studies suggest that this compound may induce apoptosis through pathways involving reactive oxygen species (ROS) generation and modulation of mitochondrial functions .
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. For instance:
Anticancer Activity
The compound has shown promising results in various cancer cell lines:
These values indicate that the compound has a potent effect against several cancer types, particularly breast cancer.
Case Studies
- Antimalarial Efficacy : A study demonstrated that derivatives of quinoline compounds, including those similar to this compound, exhibited low nanomolar activity against Plasmodium falciparum. The structure–activity relationship (SAR) highlighted that modifications at the C6 position significantly enhanced antiplasmodial activity .
- Synergistic Effects : Research has shown that combining this compound with other pharmacophores can enhance its biological activity, suggesting potential for developing combination therapies in treating infections and cancers .
Properties
CAS No. |
1171703-92-6 |
|---|---|
Molecular Formula |
C12H16ClN3 |
Molecular Weight |
237.73 g/mol |
IUPAC Name |
(6-ethyl-3-methylquinolin-2-yl)hydrazine;hydrochloride |
InChI |
InChI=1S/C12H15N3.ClH/c1-3-9-4-5-11-10(7-9)6-8(2)12(14-11)15-13;/h4-7H,3,13H2,1-2H3,(H,14,15);1H |
InChI Key |
PUHAMCMTAZIDTN-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C=C1)N=C(C(=C2)C)NN.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















